molecular formula C17H16N2 B14355547 1,1'-(5-Diazopent-1-ene-1,5-diyl)dibenzene CAS No. 90466-90-3

1,1'-(5-Diazopent-1-ene-1,5-diyl)dibenzene

Cat. No.: B14355547
CAS No.: 90466-90-3
M. Wt: 248.32 g/mol
InChI Key: ZCDFHLSTTFBQKK-UHFFFAOYSA-N
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Description

1,1’-(5-Diazopent-1-ene-1,5-diyl)dibenzene: is an organic compound characterized by the presence of two phenyl groups attached to a diazopentene chain. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,1’-(5-Diazopent-1-ene-1,5-diyl)dibenzene can be synthesized through a series of organic reactions. One common method involves the reaction of 1,5-dibromopentane with sodium azide to form 1,5-diazidopentane. This intermediate is then subjected to a coupling reaction with benzene under the influence of a palladium catalyst to yield the desired compound.

Industrial Production Methods: Industrial production of 1,1’-(5-Diazopent-1-ene-1,5-diyl)dibenzene typically involves large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound.

Chemical Reactions Analysis

Types of Reactions: 1,1’-(5-Diazopent-1-ene-1,5-diyl)dibenzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the diazo group into amines.

    Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride or lithium aluminum hydride are often used as reducing agents.

    Substitution: Reagents like bromine or nitric acid can be used for substitution reactions on the phenyl rings.

Major Products:

    Oxidation: Ketones or carboxylic acids.

    Reduction: Amines.

    Substitution: Halogenated or nitrated derivatives of the original compound.

Scientific Research Applications

1,1’-(5-Diazopent-1-ene-1,5-diyl)dibenzene has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its reactive diazo group.

    Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1,1’-(5-Diazopent-1-ene-1,5-diyl)dibenzene exerts its effects involves the reactivity of the diazo group. This group can participate in various chemical reactions, such as cycloadditions and insertions, leading to the formation of new chemical bonds. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species.

Comparison with Similar Compounds

    1,1-Diphenylethylene: An aromatic hydrocarbon with similar structural features but lacking the diazo group.

    Bibenzyl: Another related compound with two phenyl groups attached to an ethane chain.

Uniqueness: 1,1’-(5-Diazopent-1-ene-1,5-diyl)dibenzene is unique due to the presence of the diazo group, which imparts distinct reactivity and potential for diverse chemical transformations. This sets it apart from other similar compounds that do not possess this functional group.

Properties

CAS No.

90466-90-3

Molecular Formula

C17H16N2

Molecular Weight

248.32 g/mol

IUPAC Name

(1-diazo-5-phenylpent-4-enyl)benzene

InChI

InChI=1S/C17H16N2/c18-19-17(16-12-5-2-6-13-16)14-8-7-11-15-9-3-1-4-10-15/h1-7,9-13H,8,14H2

InChI Key

ZCDFHLSTTFBQKK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C=CCCC(=[N+]=[N-])C2=CC=CC=C2

Origin of Product

United States

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